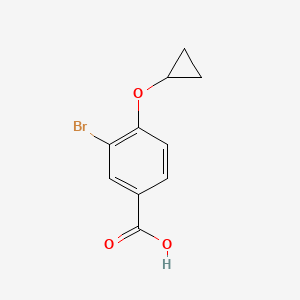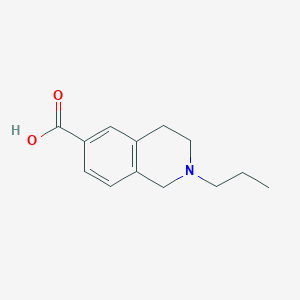
2-Propyl-1,2,3,4-tetrahydro-6-isoquinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-propyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic drugs. This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing the tetrahydroisoquinoline core . This method typically involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-propyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Various electrophiles and nucleophiles under appropriate conditions
Major Products
Oxidation: Pyridine-3,4-dicarboxylic acid (dipicolinic acid)
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Functionalized isoquinoline derivatives
科学的研究の応用
2-propyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-propyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
類似化合物との比較
Similar Compounds
Quinoline: A structurally related compound with a benzene ring fused to a pyridine nucleus.
Isoquinoline: The parent compound of 2-propyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid, known for its stability and diverse reactivity.
Tetrahydroisoquinoline: A reduced form of isoquinoline with significant biological activities.
Uniqueness
2-propyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
2-propyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-2-6-14-7-5-10-8-11(13(15)16)3-4-12(10)9-14/h3-4,8H,2,5-7,9H2,1H3,(H,15,16) |
InChIキー |
ORROXXNZRLJMTC-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCC2=C(C1)C=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


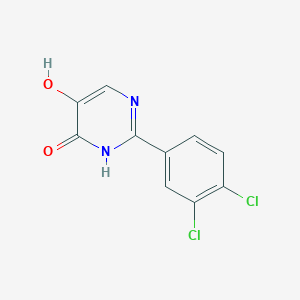
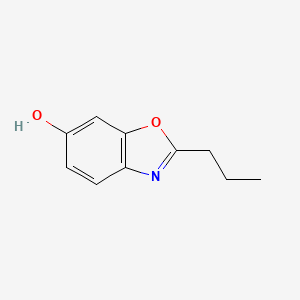
![Tert-butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13884562.png)
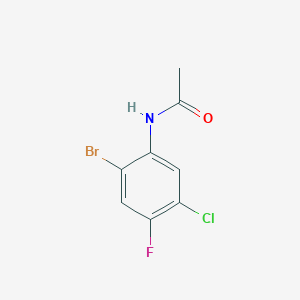
![2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13884573.png)
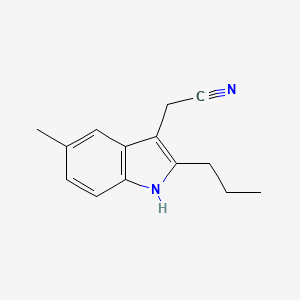
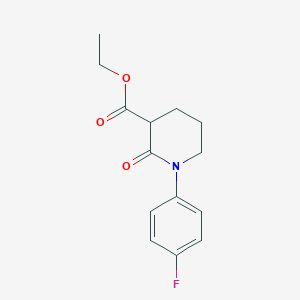
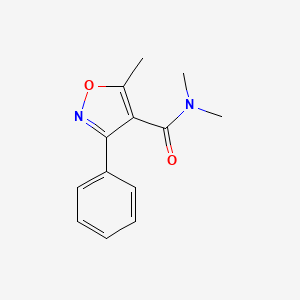
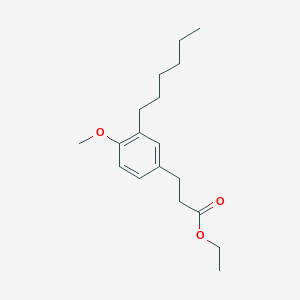
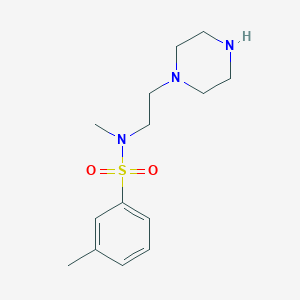
![(17-acetyl-6,10,13-trimethyl-3-oxo-12,14,15,16-tetrahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13884611.png)
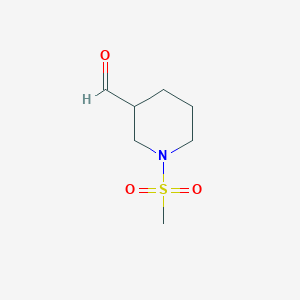
![Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate](/img/structure/B13884625.png)
